9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole
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Overview
Description
9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole is a complex organic compound that combines the structural features of fluorenes and carbazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole typically involves multi-step organic reactions. The starting materials often include 9-methyl-2,7-dinitro-9H-fluorene and 9H-carbazole. The synthetic route may involve:
Nitration: Introduction of nitro groups to the fluorene ring.
Alkylation: Attachment of the propyl chain to the fluorene.
Coupling Reaction: Linking the modified fluorene to the carbazole moiety.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and alkylation reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxyl group.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in acidic medium.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, while the carbazole moiety can intercalate with DNA or interact with proteins, potentially leading to biological effects such as inhibition of cell proliferation or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 9-Methyl-2,7-dinitro-9H-fluorene
- 2,7-Dinitro-9-fluorenone
- 9-Ethyl-2-nitro-9H-fluorene
Uniqueness
9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole is unique due to its combined structural features of fluorenes and carbazoles, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
103851-64-5 |
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Molecular Formula |
C29H23N3O4 |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
9-[3-(9-methyl-2,7-dinitrofluoren-9-yl)propyl]carbazole |
InChI |
InChI=1S/C29H23N3O4/c1-29(15-6-16-30-27-9-4-2-7-23(27)24-8-3-5-10-28(24)30)25-17-19(31(33)34)11-13-21(25)22-14-12-20(32(35)36)18-26(22)29/h2-5,7-14,17-18H,6,15-16H2,1H3 |
InChI Key |
JMLVOUZSJUXWTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)[N+](=O)[O-])CCCN4C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
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